5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
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Overview
Description
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is an organic compound with a unique spirocyclic structure. This compound features a diazaspirohexene core, which is a bicyclic system containing nitrogen atoms, and a carboxylic acid functional group. The presence of a prop-2-yn-1-yl substituent adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the prop-2-yn-1-yl group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a diazahexene structure can undergo cyclization under acidic or basic conditions to form the spirocyclic core. The prop-2-yn-1-yl group can then be introduced via alkylation using propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The spirocyclic core can be reduced to form more saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amide formation can be facilitated by coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated spirocyclic derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to therapeutic effects. The spirocyclic core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-3,3-dimethyl-1,2-diazaspiro[2.3]hexane-5-carboxylic acid: Similar spirocyclic structure but with different substituents.
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hexane-5-carboxylic acid: Lacks the ene functionality present in the target compound.
Uniqueness
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is unique due to its combination of a spirocyclic core, a prop-2-yn-1-yl group, and a carboxylic acid functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
2384877-68-1 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12) |
InChI Key |
CHMBYEZUVVFGBL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CC2(C1)N=N2)C(=O)O |
Origin of Product |
United States |
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